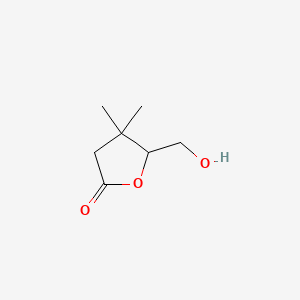![molecular formula C19H20N2O5 B12005464 Ethyl 2-({[2-(ethoxycarbonyl)anilino]carbonyl}amino)benzoate](/img/structure/B12005464.png)
Ethyl 2-({[2-(ethoxycarbonyl)anilino]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-({[2-(ethoxycarbonyl)anilino]carbonyl}amino)benzoate, with the chemical formula C19H20N2O5, is a compound that belongs to the class of benzoic acid derivatives. It is characterized by an ethyl ester group, an anilino carbonyl group, and an amino benzoate moiety. The compound’s structure consists of a benzene ring with various functional groups attached.
Vorbereitungsmethoden
Synthetic Routes::
- Amide Formation:
- Ethyl 2-({[2-(ethoxycarbonyl)anilino]carbonyl}amino)benzoate can be synthesized through amide formation. The reaction involves the condensation of ethyl 2-aminobenzoate (aniline derivative) with ethyl chloroformate (ethoxycarbonyl chloride).
- The reaction proceeds as follows:
Ethyl 2-aminobenzoate+Ethyl chloroformate→Ethyl 2-([2-(ethoxycarbonyl)anilino]carbonylamino)benzoate+HCl
- Information on large-scale industrial production methods for this specific compound is limited. it is commonly synthesized in research laboratories for various applications.
Analyse Chemischer Reaktionen
Reactions::
- Acidic hydrolysis: Use dilute hydrochloric acid or sulfuric acid.
- Basic hydrolysis: Use sodium hydroxide or potassium hydroxide.
- Reduction: Employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Hydrolysis produces 2-aminobenzoic acid and ethanol.
- Reduction yields the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry:
Organic Synthesis:
Photophysical Studies:
Wirkmechanismus
- The exact mechanism of action for this compound depends on its specific derivatives. it may interact with cellular targets, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Remember that the compound’s properties and applications may vary based on its specific derivatives and modifications.
Eigenschaften
Molekularformel |
C19H20N2O5 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
ethyl 2-[(2-ethoxycarbonylphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C19H20N2O5/c1-3-25-17(22)13-9-5-7-11-15(13)20-19(24)21-16-12-8-6-10-14(16)18(23)26-4-2/h5-12H,3-4H2,1-2H3,(H2,20,21,24) |
InChI-Schlüssel |
UMYQMHPTTCNRHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005384.png)
![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12005387.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005390.png)

![([1,1'-Biphenyl]-2-ylamino)acetic acid](/img/structure/B12005404.png)


![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(p-tolyl)ethylidene)propanehydrazide](/img/structure/B12005421.png)

![5-[4-(2-propylsulfanylphenyl)piperazin-1-yl]pentan-1-ol;hydrochloride](/img/structure/B12005429.png)
![5-(4-tert-butylphenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005441.png)


